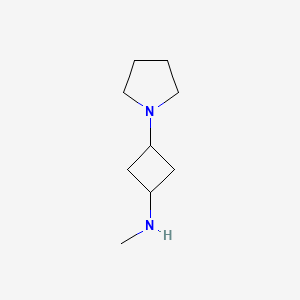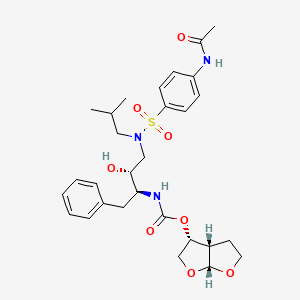
Sitagliptin impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .
Aplicaciones Científicas De Investigación
Sitagliptin impurity F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential toxicological effects and its role in the overall safety profile of Sitagliptin . Additionally, it is used in the pharmaceutical industry to ensure the quality and purity of Sitagliptin products .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.
Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H24F6N4O2 |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1 |
Clave InChI |
KXZDIEYEXQRASS-ZIAGYGMSSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
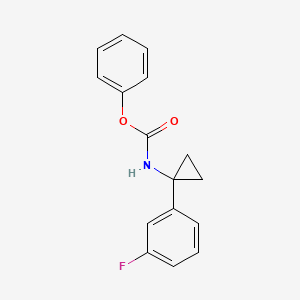
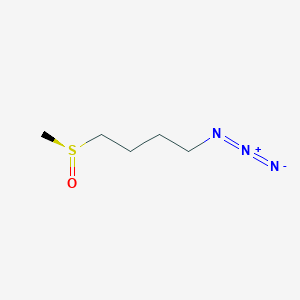
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
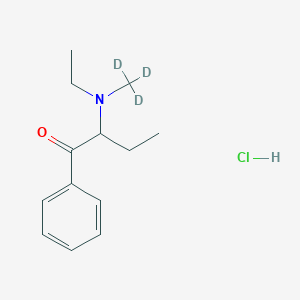

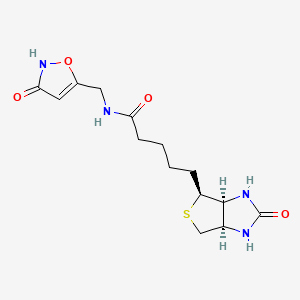
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
